molecular formula C5H7ClN2O2S B1378186 2-(Aminomethyl)-5-nitrothiophene Hydrochloride CAS No. 1418117-90-4

2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Cat. No.: B1378186
CAS No.: 1418117-90-4
M. Wt: 194.64 g/mol
InChI Key: YYXXJIRIYPXWFC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-nitrothiophene Hydrochloride is an organic compound that belongs to the class of nitrothiophenes. It is characterized by the presence of an aminomethyl group at the 2-position and a nitro group at the 5-position on the thiophene ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride typically involves the nitration of thiophene followed by the introduction of the aminomethyl group. One common method involves the nitration of thiophene using a mixture of nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then subjected to a Mannich reaction, where formaldehyde and a primary amine are used to introduce the aminomethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-nitrothiophene Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 2-(Aminomethyl)-5-aminothiophene.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(Aminomethyl)-5-nitrothiophene can be oxidized to form various oxidized derivatives.

    Reduction: Reduction leads to the formation of 2-(Aminomethyl)-5-aminothiophene.

    Substitution: Substitution reactions yield a variety of substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-5-nitrothiophene Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-aminothiophene: Similar structure but with an amino group instead of a nitro group.

    5-Nitrothiophene: Lacks the aminomethyl group.

    2-Aminomethylthiophene: Lacks the nitro group.

Uniqueness

2-(Aminomethyl)-5-nitrothiophene Hydrochloride is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

(5-nitrothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXXJIRIYPXWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Aminomethyl)-5-nitrothiophene Hydrochloride

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